(Z)-3-(4-Iodophenyl)-2-sulfanylprop-2-enoic acid
Description
(Z)-3-(4-Iodophenyl)-2-sulfanylprop-2-enoic acid (CAS: 179528-45-1; molecular formula: C₉H₇IO₂S) is a synthetic small molecule characterized by a (Z)-configured propenoic acid backbone substituted with a 4-iodophenyl group and a sulfanyl (thiol) moiety at the α-position (Figure 1). This compound, commercially known as PD 150606, is a potent and selective calpain inhibitor with cell-permeable properties . Calpains are calcium-dependent cysteine proteases involved in pathological processes such as neurodegeneration and ischemia-reperfusion injury. PD 150606 inhibits calpain by competitively binding to the enzyme’s active site, demonstrating an IC₅₀ of ~0.3 μM in vitro . Its structural uniqueness lies in the iodine atom at the para position of the phenyl ring, which enhances hydrophobic interactions and metabolic stability compared to non-halogenated analogs .
Properties
IUPAC Name |
3-(4-iodophenyl)-2-sulfanylprop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IO2S/c10-7-3-1-6(2-4-7)5-8(13)9(11)12/h1-5,13H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCVSFWGKYHMKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C(=O)O)S)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(4-Iodophenyl)-2-sulfanylprop-2-enoic acid typically involves the reaction of 4-iodophenylacetic acid with thiol-containing reagents under specific conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the thiol group, followed by the addition of the 4-iodophenylacetic acid to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(4-Iodophenyl)-2-sulfanylprop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The iodine atom can be reduced to form the corresponding phenyl derivative.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: 3-(4-Phenyl)-2-sulfanylprop-2-enoic acid.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(Z)-3-(4-Iodophenyl)-2-sulfanylprop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-3-(4-Iodophenyl)-2-sulfanylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to various biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of α,β-unsaturated thioesters and propenoic acid derivatives with diverse biological activities. Below is a systematic comparison with structurally and functionally related compounds:
Table 1: Structural and Functional Comparison
ND = Not Determined
Key Structural and Functional Differences
Halogen Substitution :
- The iodine in PD 150606 provides steric bulk and enhances lipophilicity, improving binding to hydrophobic enzyme pockets .
- Fluorine in the 4-fluorophenyl analog increases electronegativity, strengthening hydrogen bonding with target proteins .
- Methoxy groups (e.g., in ) improve aqueous solubility but reduce membrane permeability compared to halogenated derivatives .
Biological Targets :
- PD 150606 and PD 151746 are calpain inhibitors, while the 4-fluorophenyl variant targets metallo-β-lactamases, highlighting substituent-dependent target specificity .
- The methoxyphenyl derivative in showed anticancer activity against MCF7 cells (IC₅₀ ~30–60 μM), likely due to thioxo-tetrahydropyrimidine interactions with DNA .
Pharmacokinetic Properties: PD 150606’s iodine atom slows metabolic degradation, extending half-life in vivo compared to non-halogenated analogs like PD 145305 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
